molecular formula C23H23ClFN5OS B2637255 5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-82-3

5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2637255
CAS No.: 898367-82-3
M. Wt: 471.98
InChI Key: XFPCNZYCMJNYPX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a 4-(2-fluorophenyl)piperazine moiety, and an ethyl group at position 2. Its design integrates pharmacophores known for interacting with central nervous system (CNS) receptors, such as dopamine and serotonin receptors, due to the piperazine and halogenated aryl groups .

Properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-6-5-7-16(24)14-15)29-12-10-28(11-13-29)18-9-4-3-8-17(18)25/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPCNZYCMJNYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
  • Piperazine Moiety : Commonly associated with various pharmacological effects, including antipsychotic and anxiolytic properties.
  • Chlorophenyl and Fluorophenyl Substituents : These groups can enhance lipophilicity and modulate receptor interactions.

Research indicates that compounds containing thiazole and triazole rings exhibit multiple mechanisms of action, including:

  • Antimicrobial Activity : Many derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Properties : The compound's structure suggests potential inhibition of cancer cell proliferation.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing central nervous system activities.

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Activity Type Description Reference
AntimicrobialExhibits significant activity against various bacterial strains.
AnticancerInduces cytotoxic effects in melanoma cells; selective against cancerous cells.
Enzyme InhibitionPotential inhibition of acetylcholinesterase and urease; relevant for Alzheimer’s and infection treatments.
NeuropharmacologicalModulates neurotransmitter systems; potential for anxiety and depression treatment.

Case Studies

  • Cytotoxicity in Melanoma Cells :
    A study demonstrated that a related triazole derivative exhibited a selective cytotoxic effect on melanoma cells (VMM917) compared to normal cells. The compound induced cell cycle arrest at the S phase and decreased melanin production, suggesting its potential as an alternative chemotherapeutic agent in melanoma treatment .
  • Antimicrobial Efficacy :
    A series of thiazole derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity, highlighting the potential of thiazoles in developing new antibiotics .
  • Enzyme Inhibition Studies :
    Research on similar compounds showed strong inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The IC50 values indicated significant potency compared to standard inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / Identifier Piperazine Substituent Aryl Group Modifications Core Heterocycle Notable Properties
Target Compound 4-(2-fluorophenyl) 3-chlorophenyl Thiazolo[3,2-b][1,2,4]triazol-6-ol High polarity (OH group); potential CNS activity
5-((4-Ethylpiperazin-1-yl)(3-chlorophenyl)... () 4-ethyl 3-chlorophenyl Thiazolo[3,2-b][1,2,4]triazol-6-ol Likely enhanced lipophilicity (ethyl group)
5-{[4-(3-Chlorophenyl)piperazinyl]... () 4-(3-chlorophenyl) 4-ethoxy-3-methoxyphenyl Thiazolo[3,2-b][1,2,4]triazol-6-ol Increased steric bulk; methoxy/ethoxy may modulate metabolism
4-(4-Fluorophenyl)-2-...thiazole () N/A 4-fluorophenyl (pyrazole-linked) Thiazole + pyrazoline Isostructural; planar conformation except for perpendicular fluorophenyl
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)... () N/A 4-chlorophenyl + pyrrole 1,2,4-triazole-thiol Antifungal potential via molecular docking

Key Observations

Piperazine Substituents: The target compound’s 2-fluorophenyl piperazine substituent (vs. ethyl in ) may enhance receptor selectivity due to fluorine’s electronegativity and small size, favoring π-π stacking or hydrogen bonding .

Aryl Group Geometry :

  • highlights that fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the core, which could influence binding pocket interactions in the target molecule .

Heterocyclic Core :

  • Thiazolo-triazole cores (target, –2) are distinct from thiazole-pyrazoline () or triazole-thiol () systems. The triazole’s nitrogen-rich structure may improve metabolic stability compared to pyrazoline derivatives .

Pharmacological and Physicochemical Insights

Antimicrobial Potential

  • and emphasize that triazole-thiadiazole and triazole-thiol derivatives exhibit antifungal activity via 14-α-demethylase lanosterol inhibition.

ADME Properties

  • The hydroxyl group at position 6 may improve aqueous solubility but reduce membrane permeability. In contrast, ’s ethyl-substituted analog likely has higher lipophilicity, favoring CNS penetration .
  • Fluorine’s metabolic stability (target compound) could prolong half-life compared to ’s methoxy/ethoxy groups, which are prone to oxidative demethylation .

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